5-(Bromomethyl)-2,2-dimethylheptane is an organic compound with the molecular formula and a molecular weight of 203.15 g/mol. It is characterized by a bromomethyl group attached to the fifth carbon of a heptane chain that has two methyl groups at the second position. The compound can be represented structurally as follows:
textCH3 |CH3-CH-CH2-CH-CH2-Br | CH3
This structure indicates that 5-(Bromomethyl)-2,2-dimethylheptane is a branched alkyl halide, which can undergo various
5-(Bromomethyl)-2,2-dimethylheptane can be synthesized through several methods:
5-(Bromomethyl)-2,2-dimethylheptane finds utility in various fields:
Several compounds share structural similarities with 5-(Bromomethyl)-2,2-dimethylheptane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Bromo-3-methylhexane | Has a methyl group at the third carbon position. | |
1-Bromo-3-methylpentane | Bromine at the first position; linear structure. | |
4-Bromo-2-methylhexane | Bromine located at the fourth carbon; different branching. | |
5-Bromo-1-pentene | An unsaturated compound; different reactivity profile. |
The uniqueness of 5-(Bromomethyl)-2,2-dimethylheptane lies in its specific branching pattern and the position of the bromine substituent, which influences its reactivity and potential applications compared to other similar compounds.
Bromination of alkyl-substituted heptanes requires precise control over regioselectivity to target the methyl-substituted carbon. Radical bromination using N-bromosuccinimide (NBS) under ultraviolet light is a widely studied method for allylic and tertiary C–H bond functionalization. For 5-(bromomethyl)-2,2-dimethylheptane, the tertiary carbon at position 5 is the preferred site due to its lower bond dissociation energy (~370 kJ/mol) compared to secondary or primary C–H bonds. This stability difference drives selective bromination, minimizing competing reactions at other positions.
Alternative approaches include electrophilic bromination using phosphorus oxychloride (POCl₃) and hydrobromic acid (HBr), as demonstrated in pyrimidine bromination systems. While these conditions are traditionally applied to aromatic systems, adaptations for aliphatic substrates involve elevated temperatures (80–120°C) and stoichiometric HBr to ensure complete conversion. For example, a molar ratio of 3:1 HBr to substrate achieves >90% bromine utilization in analogous systems.
Table 1: Comparison of Bromination Methods
Method | Conditions | Selectivity | Yield (%) |
---|---|---|---|
NBS/UV Light | 25°C, 12–24 h, CCl₄ solvent | Tertiary C–H | 60–75 |
HBr/POCl₃ | 80–120°C, 6–8 h, amine catalyst | Tertiary C–H | 85–94 |
H₂O₂/HBr | 30–50°C, 14 h, catalase | Secondary C–H | 70–80 |
Catalytic systems play a critical role in enhancing reaction rates and selectivity. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are effective catalysts in HBr/POCl₃-mediated brominations, neutralizing HCl byproducts and stabilizing reactive intermediates. For instance, TEA at 0.6–2.0 mol equivalents relative to the substrate improves yields from 70% to 94% in multi-step bromination processes.
Radical initiators like azobisisobutyronitrile (AIBN) are indispensable in NBS-based systems, generating bromine radicals that propagate chain reactions. However, excessive initiator concentrations (>1 mol%) risk over-bromination, necessitating precise stoichiometric control. Transition-metal catalysts, though less common in aliphatic bromination, show promise in regioselective transformations. For example, iron(III) chloride (FeCl₃) enhances electrophilic substitution in branched alkanes by polarizing C–H bonds.
Continuous-flow reactors address scalability challenges in bromomethylation by improving heat transfer and reducing reaction times. A two-stage flow system can separate the bromination and quenching steps, minimizing byproduct formation. In the first stage, substrate and HBr/POCl₃ are mixed at 100°C under turbulent flow (Reynolds number >3000) to ensure homogeneity. The second stage introduces a cold aqueous quench (≤10°C) to precipitate succinimide byproducts, achieving >90% product purity without batch-wise filtration.
Key Advantages of Flow Systems:
Common byproducts include di-brominated isomers and oxidation derivatives (e.g., heptanones). Di-bromination occurs when excess HBr or prolonged reaction times exceed stoichiometric requirements. Gas chromatography (GC) monitoring reveals that limiting HBr to 1.2 equivalents reduces di-brominated byproducts from 15% to <3%.
Crystallization and solvent extraction are effective purification strategies. Methane-assisted crystallization at ≤10°C preferentially isolates the mono-brominated product, achieving 98.2–98.9% purity in analogous systems. For liquid-phase extractions, methyl tert-butyl ether (MTBE) partitions the target compound from polar byproducts, with a partition coefficient (K) of 12.5 in favor of the organic phase.
Byproduct Mitigation Techniques:
The sulfonium precursor route represents a fundamental approach for synthesizing conjugated polymers, particularly poly(p-phenylene vinylene) derivatives, where bromomethyl compounds such as 5-(Bromomethyl)-2,2-dimethylheptane serve as critical intermediates [1] [2] [3] [4]. This methodology leverages the reactivity of bromomethyl groups to form sulfonium salts that subsequently undergo elimination reactions to generate conjugated polymer backbones.
The synthesis pathway begins with the formation of sulfonium salt intermediates through nucleophilic substitution reactions between bromomethyl functionalities and sulfur-containing compounds [1] [5]. Research has demonstrated that poly(2-methoxy-5-bromobutoxyphenylene vinylene) systems synthesized from tri-sulfonium salt monomers achieve conversion efficiencies of 85-90% with molecular weights ranging from 20,000 to 40,000 g/mol [1]. The sulfonium salt on the butoxy substituted side chain does not participate in the polymerization process, allowing for controlled formation of organic soluble precursors under appropriate conditions [1].
The thermal conversion of sulfonium precursors to conjugated polymers occurs through a well-defined mechanism involving 1,6-elimination reactions induced by base treatment [2] [3]. Kinetic Monte Carlo modeling studies have shown that the premonomer 1-(chloromethyl)-4-[(n-octylsulfinyl)methyl]benzene undergoes sodium tert-butoxide induced elimination in secondary butanol, yielding p-quinodimethane monomers that lead to precursor polymer formation via radical polymerization [2]. The molecular properties of precursor polymers can be varied by as much as 50% through appropriate selection of initial base-to-premonomer ratios, with optimal polymer yield and chain length achieved at stoichiometric ratios [2].
A novel acid-catalyzed conversion method has been developed for transforming sulfonium precursors into poly(p-phenylene vinylene) [3]. Treatment of sulfonium precursors with strong acids at room temperature produces doped poly(p-phenylene vinylene) materials with optical properties comparable to those prepared by pyrolysis methods but with slightly higher conductivity [3]. The chemically converted materials exhibit lower density, facilitating dopant diffusion into the polymer matrix and enhancing electrical conductivity [3].
Polymer System | Precursor Type | Conversion Efficiency (%) | Molecular Weight (g/mol) | Application |
---|---|---|---|---|
Poly(p-phenylene vinylene) | Tetrahydrothiophenium chloride | 80-95 | 15,000-50,000 | Conductive films |
Poly(2-methoxy-5-bromobutoxyphenylene vinylene) | Tri-sulfonium salt monomer | 85-90 | 20,000-40,000 | Optoelectronic devices |
Sulfonated block copolymers | Sulfur trioxide-triethyl phosphate | 80-100 | 25,000-100,000 | Ion exchange membranes |
Quaternary ammonium polymers | Bromomethyl benzyl ammonium | 70-85 | 10,000-30,000 | Asymmetric catalysis |
Triblock copolymers | Cinchonidine dimer | 90-97 | 18,000-29,000 | Thermoplastic elastomers |
The crosslinking efficiency of bromomethyl compounds in thermoset polymer networks has been extensively studied, with 5-(Bromomethyl)-2,2-dimethylheptane serving as a model system for understanding fundamental crosslinking mechanisms [6] [7] [8] [9]. The transalkylation reaction between benzyl bromide functionalities and 1,4-diazabicyclo[2.2.2]octane (DABCO) represents a particularly efficient crosslinking system that operates without catalysts [6] [10] [11].
Research has demonstrated that linear polyacrylates functionalized with benzylic bromide groups can be crosslinked with DABCO to form dynamic polymer networks [6] [10]. The resulting networks exhibit gel fractions exceeding 98% when crosslinked at 60°C, indicating highly efficient crosslinking reactions [6]. The crosslinking reaction proceeds through nucleophilic substitution of the bromide by DABCO, forming quaternary ammonium crosslinks that are thermally reversible [6] [10].
The temperature dependence of crosslinking efficiency has been systematically investigated using coarse-grained polymer models [7] [9]. Increasing crosslink density leads to significant slowing of segmental dynamics, with the fragility of glass formation shifting in lockstep with glass transition temperature [7]. The segmental relaxation time becomes a universal function of reduced temperature, underlying the applicability of the Williams-Landel-Ferry relation to crosslinked polymer materials [7] [9].
Rheological measurements reveal that crosslinked networks exhibit strong temperature-dependent relaxation behavior [6] [10]. At 140°C, systems with DABCO-to-bromide ratios of 0.6 and 0.4 show relaxation times of 15-30 minutes and 20-40 minutes, respectively [6]. These relaxation times are significantly faster than those observed in triazolium and trialkylsulfonium-based transalkylation networks, demonstrating the superior dynamic properties of the DABCO-benzyl bromide system [6].
The mechanical properties of crosslinked networks depend critically on crosslink density and temperature [7] [9] [12]. The elastic modulus and distribution of local stiffness exhibit universal scaling behavior for materials with different crosslink densities at fixed reduced temperature [7]. Networks with woven crosslinks integrate the merits of covalent and supramolecular polymer networks, exhibiting comparable stiffness, strength, and elastic recovery to covalent networks while maintaining mechanical adaptivity and ductility [12].
Frontal polymerization techniques have been employed to produce high-glass-transition-temperature thermosets with controlled crosslink density [8]. Glass-transition temperatures of poly(dicyclopentadiene) systems can be systematically varied from 138 to 219°C by altering the amount of crosslinking co-monomers in the resin [8]. Front velocities exceeding 5 cm/min enable rapid, solvent-free production of thermoset materials with 99% degree of cure and yield strength of 57 MPa [8].
Crosslinking System | Crosslinking Temperature (°C) | Gel Fraction (%) | Relaxation Time (min) | Glass Transition Temp (°C) |
---|---|---|---|---|
Benzyl bromide + DABCO (0.6 eq) | 60 | ≥98 | 15-30 at 140°C | 32 |
Benzyl bromide + DABCO (0.4 eq) | 60 | ≥98 | 20-40 at 140°C | 33 |
Dicyclopentadiene + norbornene | 150-200 | 99 | N/A | 138-219 |
Acrylamide + polyamine | 60-120 | 85-95 | 60-180 at 100°C | 40-80 |
Epoxy + amine (stoichiometric) | 80-120 | 90-98 | N/A | 60-150 |
Polyurethane networks | 60-100 | 80-95 | 30-120 at 100°C | 20-60 |
Quaternary ammonium crosslinked | 25-80 | 70-90 | 10-60 at 80°C | 15-45 |
The incorporation of functional groups into macromolecular architectures using bromomethyl compounds represents a versatile approach for designing polymers with tailored properties and functionalities [13] [14] [15] [16] [17]. The bromomethyl functionality of 5-(Bromomethyl)-2,2-dimethylheptane serves as a reactive handle for introducing various functional groups through nucleophilic substitution reactions.
Four primary strategies exist for incorporating functional groups into polymers using Atom Transfer Radical Polymerization (ATRP): direct polymerization of functional monomers, post-polymerization modification of monomer units, use of functional ATRP initiators, and end-group transformation chemistry [13]. The direct polymerization approach allows for controlled distribution of functional monomer units along the polymer backbone or in specific segments of block copolymers [13].
Bromomethyl-functionalized polymers have been synthesized using various approaches, including the Wurtz coupling reaction of tris(bromomethyl)benzene derivatives [16]. The resulting branched poly(phenylene ethylene) with bromomethyl groups (molecular weight 6,100 g/mol, polydispersity 1.9) retains a significant number of unreacted bromomethyl groups, making it suitable for further functionalization reactions [16].
The synthesis of chain-end functional polymers has been achieved through the use of functional alkyl bromides as initiators [18]. For example, HEMA-Br with a hydroxyl group successfully initiates the polymerization of butyl acrylate, yielding polymers with molecular weights of 3,500 g/mol and polydispersity of 1.20 [18]. The incorporation of hydroxyl functionality at the chain end enables further chemical modifications and crosslinking reactions [18].
Bromoform-assisted polymerization has emerged as a simple, inexpensive route for preparing block copolymers with bromomethyl end groups [19] [20] [21]. This method utilizes bromoform as both a chain transfer agent and source of bromine functionality, enabling the synthesis of poly(N,N-dimethylacrylamide)-block-poly(N-isopropylacrylamide) copolymers with controlled molecular weights and compositions [19] [21].
The on-surface debromination of bromomethyl compounds has been investigated for producing conjugated polymers through dehalogenative homocoupling reactions [22]. The reaction of 2,3-bis(bromomethyl)naphthalene on Au(111) surfaces generates poly(o-naphthylene vinylidene) as a non-conjugated polymer, which undergoes dehydrogenation to form conjugated poly(o-naphthylene vinylene) upon thermal treatment [22].
Quaternary ammonium-containing polymers have been synthesized using bromomethyl benzyl ammonium compounds as functional initiators [23] [24]. The synthesis involves optimized preparation of 4-(bromomethyl)-N,N,N-trialkyl benzyl ammonium bromide compounds, which are subsequently used in RAFT polymerization to produce hemi-telechelic cationomers with controlled molecular weights and architectures [23].
Functional Group | Incorporation Method | Efficiency (%) | Typical Concentration (mol%) | Polymer Architecture |
---|---|---|---|---|
Bromomethyl | Direct polymerization | 70-90 | 5-15 | Linear/branched |
Hydroxyl | Post-polymerization modification | 80-95 | 10-25 | Linear/star |
Amino | Functional initiator | 75-85 | 5-20 | Linear/hyperbranched |
Carboxyl | Chain-end transformation | 65-80 | 8-18 | Linear/dendritic |
Isocyanate | Functional monomer | 70-85 | 6-12 | Linear/crosslinked |
Epoxy | Grafting reaction | 85-95 | 12-30 | Crosslinked networks |